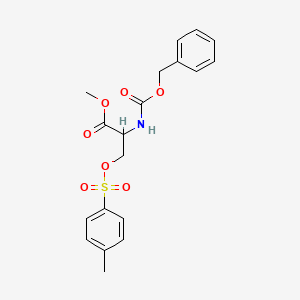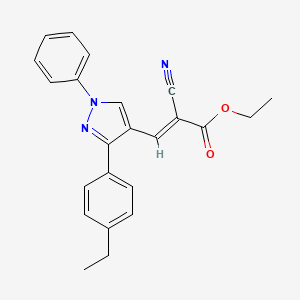
(E)-ethyl 2-cyano-3-(3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(E)-ethyl 2-cyano-3-(3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate" is a multifaceted molecule that is likely to possess a range of interesting chemical properties and biological activities due to its structural features. It contains a pyrazole ring, a common motif in medicinal chemistry, linked to an ethyl acrylate moiety with a cyano group, which could confer additional reactivity and electronic characteristics.
Synthesis Analysis
While the specific synthesis of "(E)-ethyl 2-cyano-3-(3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate" is not detailed in the provided papers, similar compounds have been synthesized through various methods. For instance, the stereoselective synthesis of E and Z isomeric intermediates based on a related pyrrole core has been achieved, which suggests that similar strategies could be applied to synthesize the compound . Additionally, the synthesis of related cyanoacrylate derivatives has been reported, which often involves the condensation of appropriate hydrazides with cyanoacrylates .
Molecular Structure Analysis
The molecular structure of the compound would be expected to exhibit conjugation between the pyrazole ring and the acrylate group, which could affect its electronic properties and reactivity. The presence of the cyano group would likely withdraw electron density through its strong -I (inductive) and -M (mesomeric) effects, potentially stabilizing the conjugated system .
Chemical Reactions Analysis
The reactivity of the compound would be influenced by the presence of the cyano group and the conjugated system. Cyanoacrylates are known to participate in various chemical reactions, such as 1,3-dipolar cycloadditions, which could be a relevant reaction for this compound as well . The ethyl group on the phenyl ring could also influence the reactivity by providing steric hindrance or by affecting the electronic distribution within the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of "(E)-ethyl 2-cyano-3-(3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate" would be influenced by its molecular structure. The conjugated system and the presence of the cyano group could lead to a rigid planar structure, potentially affecting its melting point, solubility, and crystallinity. The compound's fluorescence properties could also be noteworthy, as similar structures have shown configuration-controlled fluorescence characteristics . Additionally, the cyano group could enhance the compound's polarity, affecting its solubility in various solvents and its interaction with biological targets .
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Molecular Interactions
- Water-Mediated Reactions: The compound is utilized in water-mediated Wittig–SNAr reactions, contributing to the synthesis of intermediates for aurora 2 kinase inhibitors. This process is noted for its high stereoselectivity and moderate to high yield, emphasizing its potential in pharmaceutical research (Xu et al., 2015).
2. Role in Anti-Cancer Research
- Anti-Cancer Activity: Ethyl/methyl-2-cyano-3-(5-formyl-1-(4-iodo-phenyl)-1H-pyrrol-2-yl)acrylate and its isomers have shown notable anti-cancer activity against human nasopharyngeal carcinoma, indicating the significance of the compound in cancer treatment research (Irfan et al., 2021).
3. Molecular Characterization and Properties
- Experimental and Theoretical Studies: Ethyl 2-cyano-3-[5-(phenyl-hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate has been characterized using experimental and theoretical methods, revealing its potential as a strong electrophile suitable for forming various heterocyclic compounds (Rawat & Singh, 2015).
4. Contribution to Novel Chemical Syntheses
- Facile One-Pot Syntheses: This compound is a key reactant in the synthesis of novel polyfunctional pyrazolyl-substituted and pyrazolofused pyridines, highlighting its versatility in organic synthesis (Latif et al., 2003).
5. Structural Determination and Analysis
- X-Ray Diffraction Studies: The compound has been utilized in the synthesis of related structures, where their configuration and properties are determined using NMR spectroscopy and X-ray diffraction, aiding in the understanding of molecular interactions and stability (Kariuki et al., 2022).
Eigenschaften
IUPAC Name |
ethyl (E)-2-cyano-3-[3-(4-ethylphenyl)-1-phenylpyrazol-4-yl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c1-3-17-10-12-18(13-11-17)22-20(14-19(15-24)23(27)28-4-2)16-26(25-22)21-8-6-5-7-9-21/h5-14,16H,3-4H2,1-2H3/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNTYIUZWVPWNA-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C(=O)OCC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=NN(C=C2/C=C(\C#N)/C(=O)OCC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-ethyl 2-cyano-3-(3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(1,1-Difluoroethyl)oxan-4-yl]methyl trifluoromethanesulfonate](/img/structure/B2505250.png)
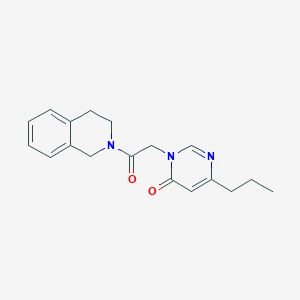
![4-(diethylsulfamoyl)-N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2505252.png)
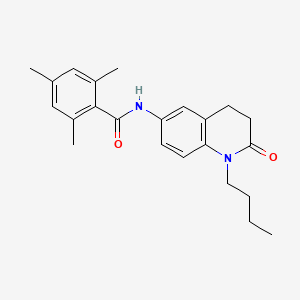
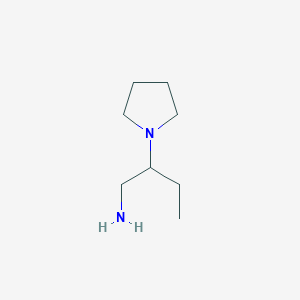
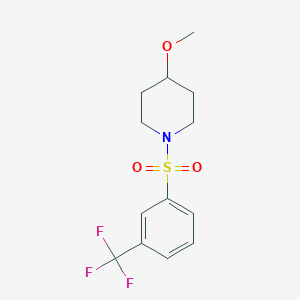
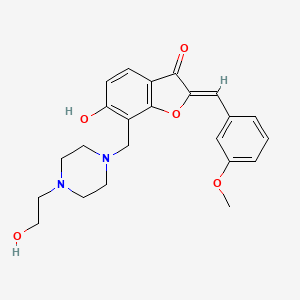
![Methyl 2-(8-butyl-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl)propanoate](/img/structure/B2505259.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2505260.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[3-(propan-2-yl)phenoxy]acetamide](/img/structure/B2505261.png)
![4-Azido-2-azabicyclo[2.1.1]hexane;hydrochloride](/img/structure/B2505262.png)
![2-[[4-amino-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(N-propan-2-ylanilino)phenyl]acetamide](/img/structure/B2505264.png)
